molecular formula C6H6N4 B1521142 2-(Azidomethyl)pyridine CAS No. 609770-35-6

2-(Azidomethyl)pyridine

Cat. No. B1521142
CAS RN: 609770-35-6
M. Wt: 134.14 g/mol
InChI Key: CETSXNCIBVRWEC-UHFFFAOYSA-N
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Description

“2-(Azidomethyl)pyridine” is a chemical compound with the molecular formula C6H6N4 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The molecule consists of a six-membered ring with five carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of 2-(Azidomethyl)pyridine consists of a six-membered ring with five carbon atoms and one nitrogen atom . The five carbons and single nitrogen are all sp2 hybridized . All six of these atoms have a p orbital perpendicular to the plane of the ring and each contains one pi electron which allows the ring to be fully conjugated .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Azidomethyl)pyridine include a molecular formula of C6H6N4, an average mass of 134.139 Da, and a mono-isotopic mass of 134.059250 Da . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

2-(Azidomethyl)pyridine: is utilized in the synthesis of triazole-bispidinone scaffolds and their metal complexes, which are significant in catalytic applications. These scaffolds have been shown to facilitate the Henry reaction when coordinated with metals like copper and zinc . The presence of the azidomethyl group in the pyridine ring allows for the introduction of triazole moieties via the CuAAC click-reaction, expanding the number of coordination sites on the bispidine core.

Coordination Chemistry and Metal Complex Formation

The compound serves as a ligand in coordination chemistry, efficiently coordinating metals due to its modified structure after the click-reaction. This is crucial for creating highly preorganized complexes that can be used in various applications, including molecular catalysis and molecular magnetism .

properties

IUPAC Name

2-(azidomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-10-9-5-6-3-1-2-4-8-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETSXNCIBVRWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672499
Record name 2-(Azidomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azidomethyl)pyridine

CAS RN

609770-35-6
Record name 2-(Azidomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-(azidomethyl)pyridine facilitate the synthesis of novel ligands for transition metal complexes?

A1: 2-(Azidomethyl)pyridine serves as a versatile starting material for creating diverse ligands through a "click" reaction with alkynes. This reaction, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a triazole ring, effectively linking the pyridine moiety to various functional groups provided by the alkyne. [, ] For instance, reacting 2-(azidomethyl)pyridine with phosphaalkynes leads to the formation of pyridyl-functionalized triazaphospholes. [] These ligands, featuring both phosphorus and nitrogen donor atoms, can coordinate to transition metals like Rhenium(I), forming complexes with potential applications in catalysis and materials science. [] Similarly, reacting 2-(azidomethyl)pyridine with but-3-ynyl sodium sulfate yields a water-soluble pyridyl-triazole ligand. [] This ligand, when combined with palladium precursors, creates highly active catalysts for Suzuki-Miyaura coupling reactions in aqueous media. []

Q2: What are the advantages of using water-soluble ligands derived from 2-(azidomethyl)pyridine in catalysis?

A2: Water-soluble ligands, like the pyridyl-triazole ligand derived from 2-(azidomethyl)pyridine and but-3-ynyl sodium sulphate, offer significant advantages in catalysis by enabling reactions to be performed in aqueous media. [] This eliminates the need for environmentally harmful organic solvents, contributing to greener and more sustainable chemical processes. Furthermore, these ligands often allow for easy separation of the catalyst from the reaction mixture, facilitating catalyst recovery and recycling. In the case of the palladium-catalyzed Suzuki-Miyaura coupling, the aqueous catalytic phase containing the pyridyl-triazole ligand could be reused multiple times without losing its activity, highlighting its potential for sustainable catalytic applications. []

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